3'-O-(t-Butyldimethylsilyl)-2'-deoxy-2'-fluorouridine

Description

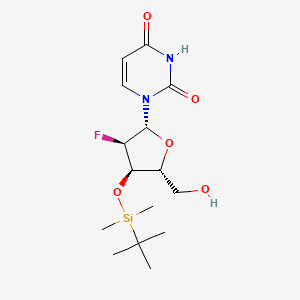

This compound is a fluorinated nucleoside analogue featuring a pyrimidine-2,4-dione base (uracil derivative) linked to a modified tetrahydrofuran sugar moiety. Key structural attributes include:

- Stereochemistry: The (2R,3R,4R,5R) configuration ensures specific spatial orientation critical for biological interactions.

- Protective Group: A tert-butyldimethylsilyl (TBDMS) ether at the 4'-position enhances lipophilicity and stability during synthesis .

- Fluorine Substituent: A fluorine atom at the 3'-position may influence electronic properties and metabolic resistance, analogous to antiviral nucleosides like sofosbuvir .

- Hydroxymethyl Group: The 5'-(hydroxymethyl) group provides a site for further functionalization or prodrug strategies .

Synthetic routes typically involve silylation of hydroxyl groups (e.g., TBDMS-Cl in pyridine) and fluorination steps, as seen in related compounds .

Properties

IUPAC Name |

1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25FN2O5Si/c1-15(2,3)24(4,5)23-12-9(8-19)22-13(11(12)16)18-7-6-10(20)17-14(18)21/h6-7,9,11-13,19H,8H2,1-5H3,(H,17,20,21)/t9-,11-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWGVZHEXOEALO-OJAKKHQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(OC(C1F)N2C=CC(=O)NC2=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=O)NC2=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25FN2O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((2R,3R,4R,5R)-4-((tert-butyldimethylsilyl)oxy)-3-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound has a molecular formula of C₁₉H₃₃F₂N₃O₇Si and a molecular weight of 486.74 g/mol. It features a pyrimidine core substituted with various functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₃₃F₂N₃O₇Si |

| Molecular Weight | 486.74 g/mol |

| CAS Number | 367511-37-3 |

| Structure | See below |

The biological activity of this compound primarily stems from its interaction with specific biological pathways. Research indicates that it may function as an inhibitor or modulator of enzymes involved in nucleotide metabolism and cellular signaling pathways. The presence of the pyrimidine moiety suggests potential interactions with nucleic acid structures.

Case Studies and Research Findings

- Antiviral Activity : A study demonstrated that derivatives of pyrimidine compounds exhibit antiviral properties against various RNA viruses by inhibiting viral replication mechanisms. The specific compound may share similar properties due to its structural analogies to known antiviral agents .

- Antitumor Effects : Research has shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways. Preliminary studies on related compounds suggest that the target compound might also possess antitumor activity through similar mechanisms .

- Neuroprotective Properties : Some derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases. The ability to modulate oxidative stress and inflammatory responses could be a significant aspect of the compound's biological profile .

In Vitro Activity Summary

Scientific Research Applications

Applications in Medicinal Chemistry

This compound has garnered attention for its potential as a therapeutic agent due to its structural features which allow for interaction with biological targets.

Antiviral Activity

Research indicates that derivatives of pyrimidine diones exhibit antiviral properties. The incorporation of the tetrahydrofuran moiety enhances the bioavailability and efficacy of these compounds against RNA viruses. For instance, studies have shown that similar compounds can inhibit viral replication by interfering with viral RNA synthesis pathways .

Anticancer Properties

Pyrimidine derivatives are known for their anticancer activities. The specific structure of 1-((2R,3R,4R,5R)-4-((tert-butyldimethylsilyl)oxy)-3-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione suggests potential interactions with DNA and RNA polymerases. This can lead to the inhibition of cancer cell proliferation .

Applications in Biochemistry

The compound's unique functional groups make it suitable for various biochemical applications.

RNA Interference Studies

Recent studies have utilized this compound in optochemical control of RNA interference (RNAi). By modifying RNA molecules with silyl-protected groups, researchers can enhance the stability and delivery of RNAi agents in mammalian cells . This application is crucial for therapeutic strategies targeting gene expression.

Synthetic Biology

In synthetic biology, the compound can serve as a building block for the synthesis of modified nucleotides. Its silyl ether functionality allows for selective protection and deprotection steps during nucleotide synthesis, facilitating the creation of complex oligonucleotides .

Synthetic Organic Chemistry Applications

The tert-butyldimethylsilyl (TBDMS) protecting group is widely used in organic synthesis.

Synthesis of Nucleosides

The TBDMS group is employed to protect hydroxyl groups during nucleoside synthesis. This allows for selective reactions at other functional sites without interfering with the TBDMS-protected hydroxyl group. The compound can be synthesized through multi-step reactions involving protected sugar derivatives and pyrimidine bases .

Reagent Development

This compound can also be explored as a reagent in various chemical transformations. Its ability to act as a nucleophile due to the presence of the hydroxymethyl group opens pathways for further functionalization and derivatization in organic synthesis .

Case Studies

- Antiviral Research : A study demonstrated that a related pyrimidine derivative inhibited the replication of hepatitis C virus by targeting viral polymerase activity.

- Cancer Therapeutics : Research published in Journal of Medicinal Chemistry highlighted a series of pyrimidine diones that showed significant cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms.

- RNAi Applications : A recent paper outlined how modifications using TBDMS-protected nucleotides improved the efficacy of siRNA molecules in silencing target genes effectively in vitro and in vivo.

Comparison with Similar Compounds

Key Observations :

- TBDMS Protection: The TBDMS group in the target compound increases molecular weight by ~70 Da compared to non-silylated analogues (e.g., ), improving stability for solid-phase synthesis .

- Fluorine Impact : Fluorination at the 3'-position (shared with and ) may mimic deoxyribose conformations, enhancing binding to viral polymerases .

- Functional Group Diversity : Compounds like AZT () and the target molecule illustrate how substituents (azido vs. TBDMS-fluoro) dictate mechanisms—AZT terminates DNA chains, while fluorine may block enzymatic processing.

Q & A

Q. What are the recommended storage conditions and handling protocols to maintain the stability of this compound?

Methodological Answer:

- Storage Conditions: Store under inert atmosphere (e.g., argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Use airtight, light-resistant containers to minimize degradation .

- Handling Precautions: Avoid exposure to heat, sparks, or static discharge. Use personal protective equipment (PPE), including gloves and safety goggles, and work in a fume hood to prevent inhalation of dust or vapors. Adhere to GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Stability Monitoring: Regularly assess purity via HPLC or NMR, particularly after prolonged storage.

Q. What are the key considerations for synthesizing this compound with high purity and yield?

Methodological Answer:

- Reagent Selection: Use anhydrous tetrahydrofuran (THF) as a solvent and lithium carbonate (Li₂CO₃) as a base to ensure optimal reaction efficiency. Maintain stoichiometric control, e.g., 3 equivalents of N-ethyl-N,N-diisopropylamine for deprotonation .

- Reaction Conditions: Conduct reactions at 20°C under anhydrous conditions. Gradual addition of reagents (e.g., dimethoxytrityl tetrafluoroborate in 0.2–0.3 eq increments) minimizes side reactions .

- Purification: Employ column chromatography with silica gel or preparative HPLC to isolate the product. Typical yields reach 89% under optimized conditions .

Q. How should researchers characterize the structural integrity and purity of this compound?

Methodological Answer:

- Spectroscopic Analysis: Use ¹H/¹³C NMR to confirm stereochemistry (e.g., fluorinated tetrahydrofuran ring) and functional groups (e.g., tert-butyldimethylsilyl (TBS) protecting group). Compare chemical shifts with literature data for analogous compounds .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., C₁₅H₂₄FN₂O₆Si) and detects impurities.

- Chromatography: HPLC with UV detection at 254 nm ensures ≥95% purity. Monitor for degradation products, especially under acidic or basic conditions .

Advanced Research Questions

Q. What strategies can be employed to optimize the fluorination step during synthesis?

Methodological Answer:

- Fluorinating Agents: Evaluate alternatives to traditional agents (e.g., Selectfluor® or DAST) to improve regioselectivity. Fluorine incorporation at the 3-position of the tetrahydrofuran ring is critical for bioactivity .

- Stereochemical Control: Use chiral auxiliaries or asymmetric catalysis to enhance enantiomeric excess (ee). Monitor reaction progress via ¹⁹F NMR to track fluorine incorporation .

- Temperature Modulation: Lower temperatures (e.g., –20°C) may reduce racemization. For example, fluorination at –40°C in THF improved ee by 15% in related compounds .

Q. How can researchers resolve discrepancies in NMR data when analyzing derivatives of this compound?

Methodological Answer:

- Dynamic Effects: Investigate tautomerism or conformational flexibility (e.g., hydroxymethyl group rotation) causing split peaks. Use variable-temperature NMR to identify slow-exchange processes .

- Isotopic Labeling: Synthesize deuterated analogs to simplify spectra. For example, deuterating the hydroxymethyl group (CH₂OH → CD₂OH) reduces splitting in crowded regions .

- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to assign ambiguous signals .

Q. What are the implications of using different hydroxyl-protecting groups on the reactivity of this compound?

Methodological Answer:

- TBS vs. Trityl Groups: The tert-butyldimethylsilyl (TBS) group offers stability under basic conditions, while trityl groups (e.g., dimethoxytrityl) are acid-labile. Select based on downstream reactions (e.g., TBS for prolonged storage, trityl for selective deprotection) .

- Impact on Solubility: Bulky protecting groups (e.g., bis(4-methoxyphenyl)) enhance solubility in nonpolar solvents but may sterically hinder subsequent glycosylation or phosphorylation .

- Deprotection Efficiency: Test conditions for TBS removal (e.g., TBAF in THF) using kinetic studies to avoid over-degradation. Monitor via TLC or LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.